2-Methoxypyrimidine-4,6-diol

Description

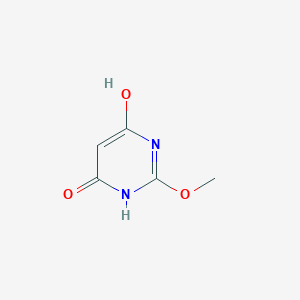

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZGPQPOYOLJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548466 | |

| Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-98-1 | |

| Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxypyrimidine-4,6-diol, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a methoxy group and two hydroxyl groups. This substitution pattern makes it a versatile building block in medicinal chemistry, allowing for further functionalization to create a diverse range of derivatives with potential therapeutic applications. The synthesis of this molecule is of significant interest to researchers in drug discovery and development.

Core Synthesis Pathway

The primary and most established method for synthesizing this compound is through the condensation reaction of a malonic acid ester with O-methylisourea. This reaction is a variation of the well-known pyrimidine synthesis, where the urea derivative provides the N-C-N fragment that cyclizes with the three-carbon component of the malonic ester. The reaction is typically carried out in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.

The general mechanism involves the deprotonation of the malonic ester by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the O-methylisourea, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring.

Starting Material Synthesis: O-Methylisourea

O-methylisourea is a key reagent in this synthesis and is often prepared as its sulfate or hydrochloride salt due to the instability of the free base. A common method for its preparation involves the reaction of cyanamide with methanol in the presence of an acid, such as sulfuric acid.

Experimental Protocol: Synthesis of O-Methylisourea Sulfate

This protocol is adapted from established methods for the synthesis of O-alkylisourea salts.

Materials:

-

Cyanamide

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Diethyl ether (or other suitable solvent for washing)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, a solution of concentrated sulfuric acid in anhydrous methanol is prepared under cooling in an ice bath.

-

A solution of cyanamide in anhydrous methanol is then added dropwise to the stirred, cooled acidic methanol solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude solid.

-

The solid is washed with diethyl ether to remove any unreacted starting materials and impurities, and then dried under vacuum to afford O-methylisourea sulfate.

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on analogous pyrimidine syntheses.

Experimental Protocol

Materials:

-

O-Methylisourea sulfate

-

Diethyl malonate (or dimethyl malonate)

-

Sodium methoxide

-

Methanol (anhydrous)

-

Hydrochloric acid (for acidification)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium methoxide is dissolved in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, O-methylisourea sulfate is added portion-wise with stirring.

-

Diethyl malonate is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and filtered to remove any insoluble byproducts.

-

The aqueous solution is then cooled in an ice bath and acidified to a pH of 3-4 with hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| O-Methylisourea sulfate | (CH₅N₂O)₂·H₂SO₄ | 246.24 | Starting Material |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Starting Material |

| Sodium methoxide | CH₃NaO | 54.02 | Base/Catalyst |

| This compound | C₅H₆N₂O₃ | 142.11 | Product |

Table 2: Typical Reaction Conditions and Yields (Analogous Syntheses)

| Parameter | Value | Reference |

| Solvent | Methanol | General knowledge from similar syntheses |

| Base | Sodium Methoxide | General knowledge from similar syntheses |

| Reaction Temperature | Reflux | General knowledge from similar syntheses |

| Reaction Time | 4-8 hours | General knowledge from similar syntheses |

| Reported Yield (for analogous 2-ethoxy derivative) | Good | [1] |

Visualizations

Synthesis Pathway of this compound

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and accessible pathway for the synthesis of this compound. The provided experimental protocol, adapted from established methodologies for similar compounds, offers a solid foundation for researchers to produce this valuable intermediate. Further optimization of reaction conditions may lead to improved yields and purity, facilitating its application in drug discovery and development programs. It is recommended that researchers consult the primary literature for analogous reactions to refine the procedure for their specific laboratory conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxypyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxypyrimidine-4,6-diol (CAS No: 1758-98-1). Due to the limited availability of experimentally-derived data in peer-reviewed literature for this specific molecule, this document compiles information from chemical supplier databases, predicted values, and data from structurally analogous compounds. Methodologies for the experimental determination of key properties are also detailed to support further research and characterization.

Core Physicochemical Data

This compound is an organic compound featuring a pyrimidine core, a key heterocycle in medicinal chemistry.[1] Its structure, characterized by a methoxy group at the 2-position and two hydroxyl groups at the 4 and 6-positions, suggests it can act as both a hydrogen bond donor and acceptor.[2] This compound is typically available as a white to off-white crystalline solid and is noted to be soluble in water and various organic solvents.[2]

The following table summarizes the available quantitative data for this compound. It is critical to note that much of this data is predicted or provided without experimental validation in published literature.

| Property | Value | Data Type / Source |

| Molecular Formula | C₅H₆N₂O₃ | |

| Molecular Weight | 142.11 g/mol | |

| CAS Number | 1758-98-1 | |

| Appearance | White to off-white solid | [2] |

| Melting Point | >300 °C | Data for analogous compound 2-(methylthio)pyrimidine-4,6-diol[3][4] |

| pKa | 4.90 ± 0.10 | Predicted |

| Solubility | Soluble in water and various organic solvents | [2] |

| LogP | Not available | |

| LogD | Not available |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standard experimental protocols that can be employed to characterize this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and biological target engagement.

Principle: A solution of the compound is titrated with a standardized acid or base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent system if solubility is limited.

-

Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the solution.

-

Data Collection: Record the pH value after each addition of the titrant, ensuring the reading stabilizes. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated in a buffered aqueous solution. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

-

Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 5.0, 7.4, 9.0).

-

Equilibration: Add an excess of solid this compound to vials containing the buffered solutions. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, is a key indicator of a compound's ability to cross biological membranes.[5][6]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is measured to determine the partition or distribution coefficient.

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD measurement). Pre-saturate the n-octanol with the aqueous buffer and vice-versa.

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Vigorously shake the vial for a set period to allow for partitioning, then let it stand for the phases to separate completely. Centrifugation can be used to ensure clear phase separation.

-

Analysis: Withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP (for the neutral form): LogP = log10([Compound]octanol / [Compound]water)

-

LogD (at a specific pH): LogD = log10([Compound]octanol / [Compound]water_total)

-

Workflow and Pathway Visualizations

Visual diagrams are essential for conceptualizing experimental processes and potential biological interactions.

Experimental Workflow for Synthesis and Physicochemical Profiling

The development of novel pyrimidine compounds typically follows a structured workflow from synthesis to detailed characterization.

Caption: General workflow for synthesis and characterization.

Potential Biological Context: Pyrimidine Derivatives in Signaling

While no specific signaling pathway has been elucidated for this compound, the pyrimidine scaffold is a common feature in molecules that modulate key cellular signaling pathways, such as those involving protein kinases.[7] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme.

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. CAS 1758-98-1: 4,6-DIHYDROXY-2-METHOXYPYRIMIDINE [cymitquimica.com]

- 3. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 4. 2-(methylthio)pyrimidine-4,6-diol | CAS#:1979-98-2 | Chemsrc [chemsrc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methoxypyrimidine-4,6-diol (CAS: 1758-98-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-4,6-diol (CAS number: 1758-98-1), a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, synthesis, purification, and potential biological activities, with a focus on its role as an intermediate in the development of novel therapeutic agents. Experimental protocols and data are presented to facilitate further research and application.

Introduction

This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methoxy group at the 2-position and hydroxyl groups at the 4 and 6-positions.[1] This structure makes it a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential biological activity. Pyrimidine and its derivatives are of great interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases and various synthetic drugs. The functional groups of this compound—a hydrogen bond donor (hydroxyl groups) and a hydrogen bond acceptor (methoxy group and ring nitrogens)—suggest its potential to interact with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and formulation.

| Property | Value | Source/Method |

| CAS Number | 1758-98-1 | - |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C (decomposes) | Predicted |

| Solubility | Soluble in water and various organic solvents. | [1] |

| Synonyms | 4,6-Dihydroxy-2-methoxypyrimidine, 6-hydroxy-2-methoxypyrimidin-4(3H)-one | [1] |

Synthesis and Purification

Synthetic Pathway

The synthesis of this compound can be achieved through the condensation of a malonic ester with an O-alkylisourea. A plausible synthetic route involves the reaction of diethyl malonate with O-methylisourea in the presence of a base, such as sodium methoxide.

References

Tautomeric Landscape of 2-Methoxypyrimidine-4,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 2-Methoxypyrimidine-4,6-diol. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates from the well-established principles of pyrimidine chemistry, supported by studies on analogous compounds. It details the theoretical framework of keto-enol tautomerism applicable to the target molecule and presents standardized experimental and computational protocols for its investigation.

Introduction to Tautomerism in Pyrimidine Derivatives

Tautomerism, the equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in the study of heterocyclic compounds like pyrimidines. The specific tautomeric forms present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately its biological activity. This compound possesses multiple sites for proton transfer, leading to a complex tautomeric landscape. Understanding the predominant tautomeric forms is crucial for rational drug design and development.

Derivatives of 4-hydroxypyrimidine are known to undergo keto-enol tautomerization.[1][2] In solution, an equilibrium exists, though in the solid state, there is a strong preference for the keto tautomer.[1][2]

Potential Tautomeric Forms of this compound

The primary tautomerism in this compound is the keto-enol tautomerism involving the hydroxyl groups at positions 4 and 6 and the adjacent ring nitrogens. The methoxy group at position 2 is not expected to participate in tautomerism. Based on these principles, the following main tautomeric forms are proposed:

-

Dienol Form (A): 2-Methoxy-pyrimidine-4,6-diol

-

Keto-enol Form (B): 6-Hydroxy-2-methoxy-3H-pyrimidin-4-one

-

Keto-enol Form (C): 4-Hydroxy-2-methoxy-1H-pyrimidin-6-one

-

Diketo Form (D): 2-Methoxy-1H-pyrimidine-4,6-dione

The equilibrium between these forms is depicted in the diagram below.

Caption: Tautomeric equilibria of this compound.

Relative Stability of Tautomers

For simple carbonyl compounds, the keto tautomer is generally more stable than the enol tautomer by approximately 45–60 kJ/mol.[3] This preference is primarily due to the greater strength of the C=O double bond compared to the C=C double bond.[3] In pyrimidine systems, the diketo form is often the most stable tautomer. The presence of two carbonyl groups in a 1,3-relationship can further stabilize the enol form through intramolecular hydrogen bonding and conjugation.[4]

While quantitative data for this compound is not available, the expected relative stability based on general principles is:

Diketo (D) > Keto-enol (B and C) > Dienol (A)

Experimental and Computational Methodologies

The study of tautomerism in pyrimidine derivatives relies on a combination of spectroscopic and computational techniques.

Spectroscopic Methods

| Method | Expected Observations |

| NMR Spectroscopy | The different tautomers will have distinct chemical shifts for the ring protons and carbons. The presence of multiple tautomers in solution would lead to a set of peaks for each species, with the integration of the peaks reflecting their relative populations. |

| IR Spectroscopy | The keto forms will show characteristic C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The enol forms will exhibit O-H stretching bands (around 3200-3600 cm⁻¹) and C=C stretching bands (around 1600-1650 cm⁻¹). |

| UV-Vis Spectroscopy | Each tautomer will have a unique absorption spectrum. Changes in the absorption maxima and molar absorptivity with solvent polarity or pH can provide insights into the tautomeric equilibrium. The protonation of 4,6-dihydroxypyrimidine derivatives has been studied using UV spectroscopy.[5] |

Computational Chemistry

Quantum chemical calculations are a powerful tool for investigating the relative stabilities of tautomers.

Caption: A typical computational workflow for studying tautomerism.

A common computational protocol involves:

-

Geometry Optimization: The structures of all possible tautomers are optimized using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Single-Point Energy Calculations: More accurate single-point energy calculations can be performed using a higher level of theory (e.g., coupled cluster) to refine the relative energies.

-

Solvation Effects: The influence of the solvent on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Conclusion

The tautomeric behavior of this compound is expected to be dominated by the diketo form, with smaller populations of the keto-enol tautomers present in equilibrium. A definitive characterization of the tautomeric landscape requires a combined experimental and computational approach. The methodologies outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this and related pyrimidine derivatives, which is essential for understanding their chemical reactivity and biological function.

References

- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Methoxypyrimidine-4,6-diol

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to predicting its behavior, designing new active pharmaceutical ingredients (APIs), and optimizing drug formulations. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-methoxypyrimidine-4,6-diol, a pyrimidine derivative of interest in medicinal chemistry.

While a definitive crystal structure for this compound is not currently available in public crystallographic databases, this guide outlines the complete experimental workflow, from synthesis to data analysis, that would be employed to determine its atomic arrangement. The protocols and data presented are based on established methods for similar heterocyclic compounds and serve as a robust framework for such an investigation.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a malonic ester with O-methylisourea. This method is adapted from established procedures for the synthesis of related dihydroxypyrimidines.

-

Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by cautiously adding metallic sodium to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in an ice bath.

-

Preparation of O-Methylisourea: O-methylisourea can be prepared from cyanamide and methanol or used as its stable salt (e.g., O-methylisourea sulfate).

-

Condensation Reaction: Diethyl malonate is added dropwise to the stirred solution of sodium methoxide and O-methylisourea at a controlled temperature. The reaction mixture is then refluxed for several hours to drive the cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture) yields the purified this compound.

Experimental Protocol: Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[1] Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

-

Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of well-ordered crystals.

X-ray Crystallographic Analysis: Decoding the Diffraction Pattern

Once a suitable crystal is obtained, X-ray crystallography is used to determine the precise arrangement of atoms within the crystal lattice.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflections, are collected by a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Data Presentation: The Crystal Structure in Numbers

The final result of a crystal structure analysis is a set of precise atomic coordinates and other crystallographic parameters. While experimental data for this compound is not available, the following table presents hypothetical yet realistic data based on the known crystal structures of related pyrimidine derivatives, such as 2-aminopyrimidine and 4,6-dihydroxypyrimidine.[5][6][7]

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₆N₂O₃ |

| Formula Weight | 142.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 110 |

| γ (°) | 90 |

| Volume (ų) | 607 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

| R-factor | < 0.05 |

This table contains representative, hypothetical data for illustrative purposes.

Visualization of the Workflow

The process from chemical synthesis to the application of structural data in drug discovery can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates these interconnected stages.

Conclusion: The Importance of Structural Insight in Drug Discovery

The determination of the crystal structure of this compound would provide invaluable information for drug development professionals. A precise three-dimensional model allows for the rational design of new derivatives with improved binding affinity to biological targets, enhanced selectivity, and better pharmacokinetic properties.[8][9] Structure-based drug design, fueled by crystallographic data, accelerates the discovery pipeline, reduces costs, and ultimately leads to the development of safer and more effective medicines. This guide provides the foundational knowledge for embarking on the structural elucidation of this and other promising small molecules.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chalcogen.ro [chalcogen.ro]

- 9. 4,6-Dihydroxypyrimidine | 1193-24-4 | Benchchem [benchchem.com]

Solubility Profile of 2-Methoxypyrimidine-4,6-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxypyrimidine-4,6-diol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed, industry-standard experimental protocol for determining thermodynamic solubility, and a discussion of the general principles governing the solubility of pyrimidine derivatives. This guide is intended to equip researchers with the necessary information to effectively work with this compound in various organic solvents.

Introduction

This compound is an organic compound featuring a pyrimidine core substituted with a methoxy group and two hydroxyl groups. This structure imparts a degree of polarity to the molecule, suggesting its potential for solubility in a range of organic solvents. The hydroxyl groups, in particular, can participate in hydrogen bonding, which is a key factor in its solubility behavior[1]. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

The principle of "like dissolves like" is fundamental to predicting the solubility of pyrimidine derivatives. The presence of polar functional groups, such as the hydroxyl and methoxy moieties in this compound, generally enhances solubility in polar solvents. Conversely, nonpolar substituents tend to increase solubility in nonpolar organic solvents. The overall solubility is a balance of these competing factors, as well as the crystalline structure of the solid.

Solubility Data

| Compound | Solvent | Solubility | Reference |

| This compound | Various Organic Solvents | Soluble (qualitative) | [1] |

| 4,6-diethoxy-2-methylpyrimidine | Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | |

| 4,6-diethoxy-2-methylpyrimidine | Methanol | Soluble (qualitative) | |

| 4,6-diethoxy-2-methylpyrimidine | Ethyl Acetate | Soluble (qualitative) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is defined as the concentration of a compound in a saturated solution when an excess of the solid is present, and the solution and solid are at equilibrium. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the equilibration time by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/L.

-

3.3. Data Analysis and Reporting

-

The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation.

-

The temperature at which the solubility was determined must be clearly stated.

-

The solid form of the compound (e.g., crystalline, amorphous, polymorphic form) should be characterized and reported, as it can significantly impact solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully elucidated in publicly available literature, this guide provides a robust framework for researchers to determine these crucial parameters. The provided qualitative data offers a starting point for solvent selection, and the detailed shake-flask experimental protocol outlines a reliable method for obtaining accurate and reproducible quantitative solubility data. Understanding the solubility of this compound is a critical step in unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Discovery and History of 2-Methoxypyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4,6-diol, a pyrimidine derivative, holds significance as a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical sector. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, physicochemical properties, and applications. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery and History

The first documented synthesis of this compound was reported in 1929 by S. Basterfield and E. C. Powell. Their work, published in the Canadian Journal of Research, described the condensation of O-methylisourea with esters of malonic acid to yield the target compound. This initial synthesis laid the groundwork for the exploration of pyrimidine chemistry and the subsequent development of numerous derivatives with diverse applications. While the compound was first synthesized in an academic context, its primary utility emerged later with the advent of sulfonylurea herbicides.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Due to the presence of hydroxyl groups, it is soluble in water and various organic solvents.[1] The structural characteristics and physicochemical properties of the compound are summarized in the table below. It is important to note that due to limited publicly available experimental data for this specific isomer, some properties are extrapolated from closely related compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| CAS Number | 1758-98-1 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

Table 1: Physicochemical Properties of this compound.

Tautomerism

Hydroxypyrimidines, such as this compound, can exist in different tautomeric forms in solution, primarily through keto-enol tautomerization.[2] The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. While specific studies on the tautomeric equilibrium of this compound are scarce, it is expected to exist as a mixture of the dihydroxy form and its keto tautomers. Understanding the predominant tautomeric form is crucial as it can significantly impact the molecule's reactivity and biological activity.

Caption: Potential tautomeric equilibria of this compound.

Experimental Protocols

Original Synthesis by Basterfield and Powell (1929)

The seminal synthesis of this compound was achieved through the condensation of O-methylisourea with a malonic ester. While the full experimental details from the original 1929 publication are not readily accessible, the general reaction is understood to proceed as a base-catalyzed condensation-cyclization reaction.

Caption: General scheme for the original synthesis of this compound.

Modern Synthetic Approaches

Modern synthetic procedures for analogous dihydroxypyrimidines often involve the condensation of a substituted amidine with a malonic ester derivative in the presence of a base like sodium methoxide. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a closely related analogue, involves the reaction of acetamidine hydrochloride with dimethyl malonate in methanol with sodium methoxide.[3]

Example Protocol for a Related Analogue (4,6-dihydroxy-2-methylpyrimidine): [3]

-

To a stirred solution of sodium methoxide in methanol under an ice bath, dimethyl malonate and acetamidine hydrochloride are added.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Applications in Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of sulfonylurea herbicides.[4][5] These herbicides are known for their high efficacy and low toxicity. The dihydroxy pyrimidine is typically converted to the corresponding 4,6-dichloro-2-methoxypyrimidine, which then serves as a key building block for the synthesis of various sulfonylurea herbicides.

Caption: Synthetic pathway from this compound to sulfonylurea herbicides.

While its role in agrochemicals is well-established, this compound and its derivatives are also of interest in medicinal chemistry as potential scaffolds for the development of novel therapeutic agents.[1][6] The pyrimidine core is a common feature in many biologically active molecules.

Biological Activity

Direct studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The biological potential of this compound is likely to be realized through its derivatization into more complex molecules. For instance, its derivatives are key components of sulfonylurea herbicides that target the acetolactate synthase (ALS) enzyme in plants.

Conclusion

Since its initial synthesis in 1929, this compound has evolved from a laboratory curiosity to a valuable intermediate in the chemical industry. Its primary importance lies in its role as a precursor to sulfonylurea herbicides, a critical class of agrochemicals. While its own biological activities are not extensively studied, its chemical versatility makes it a significant building block for the synthesis of a wide array of functional molecules. Further research into the derivatization of this compound could lead to the discovery of novel compounds with valuable applications in both agriculture and medicine.

References

- 1. CAS 1758-98-1: 4,6-DIHYDROXY-2-METHOXYPYRIMIDINE [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxypyrimidine-4,6-diol

Introduction

2-Methoxypyrimidine-4,6-diol is a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Pyrimidine scaffolds are central to a vast array of biologically active molecules, including nucleobases and therapeutic agents. The physicochemical properties, and by extension the biological activity, of substituted pyrimidines are highly dependent on their structure and electronic properties, which can be elucidated through spectroscopic techniques. A critical aspect of 4,6-dihydroxypyrimidines is their existence as a mixture of tautomers in solution and often in the solid state.

Tautomerism in this compound

Hydroxypyrimidines are known to undergo keto-enol tautomerization. For this compound, this results in an equilibrium between the diol form and several keto-enol forms. Generally, the keto-enol equilibrium for such heterocyclic systems favors the keto form, as the amide-like resonance contributes to greater stability. Therefore, the predominant tautomer is predicted to be 6-hydroxy-2-methoxypyrimidin-4(3H)-one . The spectroscopic predictions in this guide are based on this more stable tautomer.

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Data

The following data is predicted for the major tautomer, 6-hydroxy-2-methoxypyrimidin-4(3H)-one.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine C-H | 5.0 - 5.5 | Singlet | 1H | H-5 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | -OCH₃ |

| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet | 1H | 6-OH |

| Amide (N-H) | 11.0 - 13.0 | Broad Singlet | 1H | N-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | 160 - 165 | C-4 |

| Pyrimidine C-O | 165 - 170 | C-6 |

| Pyrimidine C-OCH₃ | 155 - 160 | C-2 |

| Pyrimidine C-H | 90 - 95 | C-5 |

| Methoxy (-OCH₃) | 55 - 60 | -OCH₃ |

3.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad, Strong | O-H stretch (from hydroxyl group) |

| 3100 - 3300 | Broad, Medium | N-H stretch (from amide) |

| 2850 - 3000 | Medium | C-H stretch (from methoxy and pyrimidine) |

| 1650 - 1700 | Strong | C=O stretch (from carbonyl group) |

| 1550 - 1650 | Strong | C=C and C=N stretching in the ring |

| 1200 - 1300 | Strong | C-O stretch (from methoxy and hydroxyl) |

3.3. Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 142 | [C₅H₆N₂O₃]⁺ (Molecular Ion) | - |

| 127 | [C₄H₃N₂O₃]⁺ | •CH₃ |

| 114 | [C₄H₄N₂O₂]⁺ | CO |

| 99 | [C₃H₃N₂O₂]⁺ | •OCH₃ |

Experimental Protocols

4.1. Synthesis of this compound

A plausible synthetic route involves the condensation of a malonic ester with O-methylisourea.

A Technical Guide on the Potential Biological Activity of 2-Methoxypyrimidine-4,6-diol Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological activities of 2-methoxypyrimidine-4,6-diol derivatives, a class of heterocyclic compounds that holds significant promise in medicinal chemistry. While direct research on this specific scaffold is emerging, this document draws upon data from structurally related and well-studied pyrimidine analogues to project its therapeutic potential. The pyrimidine core is a privileged structure in drug discovery, known for its diverse pharmacological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] This guide will focus on the potential for these derivatives to act as potent and selective kinase inhibitors, a major area of investigation in modern oncology.

Data Presentation: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogues

Due to the limited availability of specific quantitative data for this compound derivatives, we present data from a closely related series of 4,6-disubstituted pyrido[3,2-d]pyrimidines. These compounds have been evaluated for their ability to dually inhibit Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs), both of which are implicated in cancer cell proliferation and survival.[4]

The following table summarizes the in vitro kinase inhibitory activity (IC50) and cell growth inhibition (GI50) for a lead compound from this series, designated here as Compound 21o .

| Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| MNK1 | 1 | K562 | 2.1 |

| MNK2 | 7 | MOLM-13 | 1.2 |

| PIM1 | 43 | - | - |

| PIM2 | 232 | - | - |

| PIM3 | 774 | - | - |

| Data sourced from a study on dual MNK/PIM inhibitors.[4] |

Signaling Pathway: Dual Inhibition of MNK and PIM Pathways

The therapeutic rationale for developing dual MNK/PIM inhibitors stems from their complementary roles in regulating the cap-dependent translation of oncoproteins.[4] By targeting both kinase families, it is possible to achieve a more comprehensive blockade of the signaling pathways that drive cancer cell growth and survival. The diagram below illustrates the points of intervention for a dual inhibitor within the cellular signaling cascade.

Caption: Dual MNK/PIM inhibition by a pyrimidine derivative to block oncoprotein translation.

Experimental Protocols

General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

The synthesis of pyrimidine-based kinase inhibitors often starts from a di-chloro pyrimidine core, which allows for sequential, regioselective substitution at the C4 and C6 positions. This provides a versatile platform for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for 4,6-disubstituted pyrimidine kinase inhibitors.

Methodology:

-

First Nucleophilic Aromatic Substitution (SnAr): To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., isopropanol), an amine (R1-NH2, 1.2 equivalents) and a base such as triethylamine (TEA) are added. The reaction is typically stirred at a controlled temperature (e.g., 0°C to room temperature) until completion, yielding the mono-substituted intermediate.

-

Cross-Coupling Reaction: The 4-amino-6-chloro-pyrimidine intermediate is then subjected to a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling with a boronic acid (R2-B(OH)2) or a Buchwald-Hartwig amination with a second amine (R2-NH2) is performed using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent system like THF/water. The mixture is heated (e.g., 70-90°C) for several hours.

-

Workup and Purification: After the reaction is complete, an aqueous workup is performed, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography on silica gel and/or preparative HPLC to yield the final 4,6-disubstituted pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Example: MNK1)

To determine the potency of the synthesized compounds against a specific kinase, an in vitro kinase assay is performed. The following protocol is a representative example for measuring MNK1 inhibition.

Methodology:

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often quantified using a luminescence-based system where the amount of ATP remaining after the kinase reaction is measured. A lower ATP level corresponds to higher kinase activity.

-

Procedure:

-

A reaction mixture is prepared containing the MNK1 enzyme, a specific peptide substrate (e.g., eIF4E peptide), and ATP in an appropriate kinase buffer.

-

The test compound (e.g., Compound 21o) is added to the mixture at various concentrations (typically in a serial dilution). A control reaction with no inhibitor (DMSO vehicle) is also run.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Following incubation, a detection reagent (e.g., Kinase-Glo®) is added, which stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

-

The luminescence is read on a plate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value (the concentration at which 50% of kinase activity is inhibited) is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4]

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2-Methoxypyrimidine-4,6-diol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Methoxypyrimidine-4,6-diol (CAS: 1758-98-1). Due to the limited publicly available experimental data specifically for this compound, this document synthesizes information from studies on analogous pyrimidine derivatives and outlines standard analytical methodologies for its characterization. The guide presents general experimental protocols, data on related compounds for comparative purposes, and a hypothesized decomposition pathway.

Compound Profile

This compound, also known as 4,6-Dihydroxy-2-methoxypyrimidine, is an organic compound featuring a pyrimidine core substituted with a methoxy group and two hydroxyl groups.[1] Its structure lends itself to applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of hydroxyl groups suggests the potential for hydrogen bonding, which may influence its thermal properties.[1]

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4,6-Dihydroxy-2-methoxypyrimidine[1] |

| CAS Number | 1758-98-1[3][4] |

| Molecular Formula | C5H6N2O3[1][3][4] |

| Molecular Weight | 142.11 g/mol [3][4] |

Thermal Analysis Data (Comparative)

Table 2: Thermal Properties of Related Pyrimidine Derivatives

| Compound | Melting Point (°C) | Decomposition Range (°C) | Analytical Method |

| 2,4-Dihydroxy-5-methoxypyrimidine | 344 °C[2] | Not reported | Not specified |

| Various substituted pyrimidines | Varies | Generally multi-step decomposition[5][6] | TGA/DSC |

| 2,4,6-triazidopyrimidine | Not applicable | Initial decomposition studied | TGA, Manometry |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, standard thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.[5][6][7]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and mass loss events.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., PerkinElmer Pyris-1 TGA).[6][8]

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated at a constant rate, for instance, 10 °C/min, under a controlled atmosphere.[5][6][8] An inert nitrogen atmosphere is commonly used to prevent oxidative decomposition.[5][6][8]

-

Data Analysis: The resulting TGA thermogram plots percentage weight loss against temperature. From this, the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve), and the mass of residual char can be determined.[5][6]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and exothermic or endothermic decomposition events.[9][10][11]

Methodology:

-

Instrument: A differential scanning calorimeter (e.g., Mettler-Toledo DSC).[7]

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated crucible to contain any evolved gases during decomposition.[7] An empty, sealed crucible is used as a reference.

-

Experimental Conditions: The sample and reference are heated at a constant rate (e.g., 4 °C/min or 10 °C/min) under a nitrogen atmosphere.[7]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks, while exothermic decomposition events also produce distinct peaks.[9] The peak onset temperature provides information on thermal stability, and the peak area can be integrated to determine the enthalpy change of the transition.[7]

Hypothesized Decomposition Pathway

In the absence of experimental evidence, a plausible thermal decomposition pathway for this compound can be hypothesized based on the principles of organic chemistry and known degradation mechanisms of related heterocyclic compounds. The decomposition is likely to be a complex, multi-step process involving the fragmentation of the pyrimidine ring and its substituents.

One potential initial step could be the cleavage of the methoxy group or the loss of water from the diol functionality. At higher temperatures, fragmentation of the heterocyclic ring itself is expected. Studies on other pyrimidine derivatives have shown that decomposition can involve polymerization or condensation reactions following initial fragmentation.[12]

Disclaimer: The decomposition pathway presented above is hypothetical and intended for illustrative purposes. The actual mechanism and resulting products can only be confirmed through detailed experimental studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the evolved gaseous products.

Conclusion and Future Directions

While this compound is a compound of interest in synthetic chemistry, its thermal properties have not been extensively characterized in the public domain. This guide provides a framework for its analysis based on established thermoanalytical techniques and comparative data from related pyrimidine structures.

For drug development and process safety, it is imperative to conduct formal thermal stability studies. Future research should focus on obtaining experimental TGA and DSC data to determine the precise melting point, decomposition onset temperature, and thermodynamic parameters associated with its degradation. Evolved gas analysis would further elucidate the decomposition mechanism and identify potentially hazardous byproducts. Such data is critical for ensuring safe handling, storage, and application of this compound in research and manufacturing.

References

- 1. CAS 1758-98-1: 4,6-DIHYDROXY-2-METHOXYPYRIMIDINE [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1758-98-1 | this compound - Capot Chemical [capotchem.com]

- 4. This compound,(CAS# 1758-98-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.org.co [scielo.org.co]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methoxypyrimidine-4,6-diol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Methoxypyrimidine-4,6-diol, which exists in tautomeric equilibrium with 4,6-dihydroxy-2-methoxypyrimidine, is a valuable heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous pharmaceuticals due to its ability to mimic endogenous nucleobases and interact with various biological targets. While this compound itself can be utilized in synthesis, its close analog, 4,6-dihydroxy-2-methylpyrimidine, serves as a more extensively documented precursor in the synthesis of prominent pharmaceuticals, most notably the tyrosine kinase inhibitor, Dasatinib. Dasatinib is a crucial therapeutic agent for chronic myeloid leukemia (CML).

The general synthetic strategy involves the initial conversion of the dihydroxypyrimidine to a more reactive dihalopyrimidine intermediate. This intermediate then undergoes sequential nucleophilic aromatic substitution reactions to build the final complex drug molecule. The dihydroxy functionality of these pyrimidine precursors is key, as it is readily converted to dichloro groups, which are excellent leaving groups for subsequent substitution reactions.

This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, 4,6-dichloro-2-methylpyrimidine, from 4,6-dihydroxy-2-methylpyrimidine, and its subsequent use in the synthesis of Dasatinib. These protocols are representative of the utility of 2-substituted pyrimidine-4,6-diols as precursors in pharmaceutical manufacturing.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Dasatinib, starting from 4,6-dihydroxy-2-methylpyrimidine.

Table 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

| Step | Reactants | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1. Chlorination | 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 3 | 80 | 94 | [1][2] |

| 1. Chlorination | 4,6-dihydroxy-2-methylpyrimidine | Phosphorus oxychloride, Triethylamine | None | 0.5 | 45 | >95 | [3] |

| 1. Chlorination | 4,6-dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | Dichloroethane | 6-8 | Reflux | High | [4] |

Table 2: Synthesis of Dasatinib from 4,6-dichloro-2-methylpyrimidine

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2. Nucleophilic Substitution | 4,6-dichloro-2-methylpyrimidine, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Sodium amide | THF | - | - | 61 | [5][6] |

| 3. Final Coupling | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | Triethylamine, TBAB | Acetonitrile | 20-24 | 75-80 | High | [5] |

Experimental Protocols

Key Experiment 1: Synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine

This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine using thionyl chloride.

Materials:

-

4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

-

Thionyl chloride (18.9 g, 0.16 mol)

-

Acetonitrile

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Apparatus for distillation under reduced pressure

-

Filtration apparatus

-

Column chromatography setup

Procedure:

-

To a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) and acetonitrile.

-

Slowly add thionyl chloride (18.9 g, 0.16 mol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure.[1][2]

-

Carefully pour the residue into 50 g of ice water.[1]

-

The precipitated solid is collected by filtration.

-

The crude product is purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (6.1 g, 94% yield).[1][2]

Key Experiment 2: Synthesis of Dasatinib

This multi-step protocol outlines the synthesis of Dasatinib starting from the 4,6-dichloro-2-methylpyrimidine intermediate.

Step 2a: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide

-

Sodium amide (NaNH₂)

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide in anhydrous THF.

-

Add sodium amide (3-6 molar equivalents) to the solution.

-

To this mixture, add a solution of 4,6-dichloro-2-methylpyrimidine in THF.

-

The reaction mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product is isolated and purified to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (yield ~61%).[5][6]

Step 2b: Synthesis of Dasatinib

Materials:

-

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

-

1-(2-Hydroxyethyl)piperazine

-

Triethylamine (TEA)

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottom flask, charge N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 g), 1-(2-Hydroxyethyl)piperazine (1.98 g), triethylamine (1.28 g), and TBAB (1.02 g) in acetonitrile (12 ml).[5]

-

Stir the reaction mass for 10-15 minutes at 30-35 °C.[5]

-

Heat the reaction mixture to 75-80 °C and stir for 20-24 hours. Monitor the reaction completion with TLC.[5]

-

Slowly add water (4 mL) and stir the reaction mass for 30-45 minutes at 75 °C.[5]

-

Cool the mixture to allow for crystallization.

-

Isolate the crude Dasatinib by filtration, which can be further purified by recrystallization.

Visualizations

Synthetic Pathway

Experimental Workflow

Signaling Pathway

References

- 1. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 3. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for 2-Alkylpyrimidine-4,6-diol Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-alkylpyrimidine-4,6-diol derivatives, focusing on their role as potent agonists for the G protein-coupled receptor 84 (GPR84). This document includes detailed synthesis protocols, experimental procedures for assessing biological activity, and a summary of structure-activity relationship (SAR) data.

Introduction

The pyrimidine-4,6-diol scaffold is a versatile starting point for the development of bioactive molecules. While 2-methoxypyrimidine-4,6-diol itself is not extensively characterized in the scientific literature, its 2-alkyl derivatives have emerged as a promising class of GPR84 agonists. GPR84 is a Gαi/o-coupled receptor primarily expressed in immune cells, and its activation is linked to inflammatory responses.[1] The development of potent and selective GPR84 agonists is crucial for elucidating the physiological and pathophysiological roles of this receptor and for exploring its therapeutic potential.

Synthesis of 2-Alkylpyrimidine-4,6-diol Derivatives

The synthesis of 2-alkylpyrimidine-4,6-diol derivatives can be achieved through a straightforward and efficient process. A representative protocol for the synthesis of 2-nonylpyrimidine-4,6-diol, a potent GPR84 agonist, is provided below. This procedure can be adapted for the synthesis of other analogs by varying the starting alkyl bromide.

Protocol 1: Synthesis of 2-Nonylpyrimidine-4,6-diol

This protocol is adapted from the general procedure described by Liu et al.[2]

Materials:

-

2-Mercaptopyrimidine-4,6-diol

-

1-Bromononane

-

Potassium hydroxide (KOH)

-

Potassium iodide (KI)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, combine 2-mercaptopyrimidine-4,6-diol (1.0 mmol), 1-bromononane (3.0 mmol), potassium iodide (0.1 mmol), and potassium hydroxide (3.0 mmol).

-

Add a mixture of ethanol (10 mL) and water (5 mL) to the flask.

-

Reflux the reaction mixture under a nitrogen atmosphere for 6 hours.

-

Allow the reaction to cool to room temperature.

-

Add ethyl acetate and water to the reaction mixture for extraction.

-

Separate the organic layer, wash it with brine, and dry it over magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a dichloromethane:methanol (20:1) solvent system to yield the pure 2-nonylpyrimidine-4,6-diol.

Biological Activity and Structure-Activity Relationship (SAR)

The GPR84 agonist activity of 2-alkylpyrimidine-4,6-diol derivatives is typically assessed using in vitro assays that measure the downstream signaling events of Gαi/o-coupled receptors. The primary signaling pathway for GPR84 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Another potential downstream effect is the mobilization of intracellular calcium.[3]

Structure-Activity Relationship (SAR)

Systematic modification of the alkyl chain at the 2-position of the pyrimidine-4,6-diol core has revealed key SAR trends for GPR84 agonism. The potency of these compounds is highly dependent on the length and nature of the alkyl substituent.

| Compound ID | R Group (Alkyl Chain) | EC₅₀ (nM) for GPR84 Activation |

| 1 | -CH₃ | >10000 |

| 2 | -C₂H₅ | 8750 |

| 3 | -C₃H₇ | 3420 |

| 4 | -C₄H₉ | 1560 |

| 5 | -C₅H₁₁ | 512 |

| 6 | -C₆H₁₃ | 189 |

| 7 | -C₇H₁₅ | 89.3 |

| 8 | -C₈H₁₇ | 35.6 |

| 9 | -C₉H₁₉ | 15.8 |

| 10 | -C₁₀H₂₁ | 28.9 |

| 11 | -C₁₁H₂₃ | 76.4 |

| 12 | -C₁₂H₂₅ | 215 |

Data compiled from Liu et al. (2016). EC₅₀ values were determined using a cAMP inhibition assay.

The data clearly indicates that the potency increases with the length of the alkyl chain, peaking at a nonyl (C9) substituent. Further increasing the chain length leads to a decrease in activity. This suggests the presence of a hydrophobic binding pocket in the GPR84 receptor that optimally accommodates a nine-carbon chain.

Experimental Protocols for Biological Assays

Protocol 2: GPR84 cAMP Inhibition Assay

This protocol is a generalized procedure based on methods described for GPR84 agonist screening.[4][5]

Materials:

-

CHO-K1 cells stably expressing human GPR84 (or other suitable host cells)

-

Cell culture medium (e.g., DMEM/F12)

-

Forskolin

-

Test compounds (2-alkylpyrimidine-4,6-diol derivatives)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

-

384-well white opaque plates

Procedure:

-

Cell Seeding: Seed the GPR84-expressing CHO-K1 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Assay: a. Remove the cell culture medium and add the test compounds to the wells. b. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels. A final concentration of 5-10 µM forskolin is typically used. c. Incubate the plate at room temperature for 30 minutes.

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: The decrease in the forskolin-stimulated cAMP signal in the presence of the test compound indicates Gαi-mediated inhibition. Calculate the EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: GPR84 Calcium Mobilization Assay

This protocol provides a general framework for assessing GPR84-mediated calcium mobilization.[6][7]

Materials:

-

HEK293 or CHO cells co-expressing GPR84 and a promiscuous G-protein (e.g., Gα16) or a calcium-sensitive biosensor.

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Probenecid (optional, to prevent dye extrusion)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer. b. Remove the cell culture medium and add the loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compounds in assay buffer.

-

Assay: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument will then inject the test compounds into the cell plate, and the fluorescence signal is continuously monitored for 2-3 minutes.

-

Data Analysis: An increase in fluorescence intensity upon compound addition indicates calcium mobilization. The response is typically measured as the peak fluorescence intensity or the area under the curve. Calculate EC₅₀ values from the dose-response curves.

Visualization of Signaling Pathways and Workflows

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Caption: GPR84 Signaling Pathway.

Caption: Synthesis Workflow.

References

- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

Application Notes and Protocols for the Functionalization of 2-Methoxypyrimidine-4,6-diol